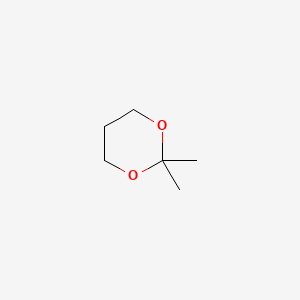

2,2-Dimethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

695-30-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |

InChI Key |

RPLSBADGISFNSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCCO1)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,2-Dimethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2-dimethyl-1,3-dioxane, a valuable cyclic acetal (B89532). The document details the underlying reaction mechanism, presents quantitative data from relevant studies, and offers a comprehensive experimental protocol for its preparation from 1,3-propanediol (B51772) and acetone (B3395972).

Core Reaction Mechanism: Acid-Catalyzed Acetalization

The synthesis of this compound proceeds via the acid-catalyzed reaction between 1,3-propanediol and acetone. This reaction is a classic example of acetal formation, a reversible process that is typically driven to completion by the removal of water.

The mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to another molecule (e.g., the conjugate base of the acid catalyst or another alcohol molecule), resulting in a hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water and Ring Closure: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule and subsequent intramolecular cyclization to form a protonated dioxane ring.

-

Deprotonation: The conjugate base of the acid catalyst removes a proton from the oxonium ion in the ring, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and related cyclic acetals.

| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 1,3-Propanediol | 76.09 | 1.053 | 213 |

| Acetone | 58.08 | 0.791 | 56 |

| p-Toluenesulfonic acid monohydrate | 190.22 | - | 103-106 (melts) |

| Dichloromethane (B109758) | 84.93 | 1.33 | 40 |

Table 1: Physicochemical Properties of Reactants.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid monohydrate | Dichloromethane | Room Temperature | 8 | >80 (typical) | [1] |

| Sulfuric acid | Not specified | Not specified | Not specified | >80 (typical) | |

| Iodine | Acetic anhydride | 30 | 3 | 77.1 (for Meldrum's acid) | [2] |

Table 2: Summary of Reaction Conditions and Yields. Note: Data for the synthesis of the closely related Meldrum's acid is included for comparative purposes. Yields for the direct synthesis of this compound are typically high under optimized conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for acid-catalyzed acetalization.[1][3]

Materials and Equipment

-

1,3-Propanediol

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is employed) or setup for stirring at room temperature

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol (1.0 equivalent).

-

Addition of Solvent and Acetone: Add dichloromethane as the solvent, followed by the addition of acetone (1.1 to 1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For many acetalizations, stirring at room temperature for several hours (e.g., 8 hours) is sufficient.[1] Alternatively, the reaction can be heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.[3]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent such as potassium carbonate or magnesium sulfate.[1]

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent (dichloromethane) using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

-

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Experimental Workflow

Caption: General laboratory workflow for the synthesis of this compound.

References

A Technical Guide to 2,2-Dimethyl-1,3-dioxane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxane is a cyclic acetal (B89532), a fundamental structure in organic chemistry.[1] Its IUPAC name is this compound.[2][3] This compound is formed from the reaction of 1,3-propanediol (B51772) and acetone (B3395972), typically under acidic conditions.[1] It serves as a classic example of a protecting group for 1,3-diols, a crucial strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. The stability of the dioxane ring under various conditions, coupled with its straightforward removal, makes it a valuable tool for synthetic chemists.

This guide provides an in-depth overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its applications in research and drug development, with a particular focus on its role as a protective agent and its relation to key synthetic intermediates.

Chemical and Physical Properties

The physical and chemical properties of this compound are well-characterized. Quantitative data is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Registry Number | 695-30-7 | [2][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Boiling Point | 124.5 °C (397.65 K) | [1] |

| Melting Point | -31.35 °C (241.80 K) | [1] |

| logP (Octanol/Water) | 1.159 | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction between 1,3-propanediol and acetone.[1] This reversible reaction, known as acetalization, is driven to completion by removing the water formed as a byproduct.

General Reaction Scheme

C₃H₈O₂ (1,3-propanediol) + C₃H₆O (acetone) ⇌ C₆H₁₂O₂ (this compound) + H₂O[1]

The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] Research has also explored less corrosive alternatives like orthophosphoric acid (H₃PO₄) for industrial applications.[1]

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

1,3-Propanediol

-

Acetone

-

p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether or other suitable extraction solvent

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Reagents: To the round-bottom flask, add 1,3-propanediol (1.0 eq), a molar excess of acetone (e.g., 2-3 eq, which can also serve as the solvent), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is azeotropically removed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Extract the product into a suitable organic solvent like diethyl ether.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified further by distillation to yield pure this compound. Yields often exceed 80% under optimized conditions.[1]

-

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for this compound.

Applications in Research and Drug Development

While this compound itself is primarily a building block, its structural motif is central to several key applications in organic synthesis and medicinal chemistry.

Protecting Group for 1,3-Diols

The primary application of forming the this compound structure is to protect 1,3-diols. In a complex molecule with multiple reactive functional groups, it is often necessary to temporarily "mask" a diol to prevent it from reacting under certain conditions. The resulting cyclic acetal is stable in neutral to strongly basic environments and resistant to many nucleophiles, organometallic reagents, and common reducing/oxidizing agents. The diol can be easily regenerated by simple acid-catalyzed hydrolysis.

Logical Relationship: Protection and Deprotection

The formation and cleavage of the this compound ring is a fundamental logical workflow in multi-step synthesis.

Caption: Figure 2: Protection/Deprotection of a 1,3-Diol.

Relation to Meldrum's Acid in Drug Synthesis

A closely related and highly significant compound is This compound-4,6-dione , commonly known as Meldrum's acid .[4][5][6] This derivative is a versatile and crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[5][7]

-

High Acidity: Meldrum's acid exhibits unusually high acidity (pKa = 4.97) for a carbon acid, which facilitates the formation of stable carbanions.[5][7]

-

Synthetic Intermediate: It serves as a key building block for creating a wide variety of heterocyclic compounds, which are common scaffolds in drug molecules.[4][5]

-

Applications: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[5] For instance, it can be used to synthesize β-keto esters and is a key reagent in Knoevenagel condensations and Michael additions.[7]

The synthesis of Meldrum's acid itself involves the condensation of malonic acid with acetone, highlighting the central role of the this compound core structure.[4][8] Its unique reactivity makes it an indispensable tool for constructing complex molecular architectures found in many biologically active compounds.[7]

References

- 1. This compound (695-30-7) for sale [vulcanchem.com]

- 2. This compound | C6H12O2 | CID 39902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxane, 2,2-dimethyl- [webbook.nist.gov]

- 4. Synthesis methods of this compound-4,6-dione_Chemicalbook [chemicalbook.com]

- 5. This compound-4,6-dione (Meldrum's Acid) Online | this compound-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 6. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

- 7. Application and toxicological of this compound-4,6-dione_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Dimethyl-1,3-dioxane (CAS Number: 695-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxane, a heterocyclic organic compound. Differentiating it from the similarly named but structurally distinct Meldrum's acid (this compound-4,6-dione), this document focuses on the synthesis, properties, and applications of this compound, with a particular emphasis on its role as a protecting group in organic synthesis.

Chemical and Physical Properties

This compound is a cyclic ketal. Its physical and chemical properties are summarized in the tables below.[1]

General Properties

| Property | Value |

| CAS Number | 695-30-7 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | Acetone (B3395972) 1,3-propanediol (B51772) ketal |

Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 126-128 °C |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index | 1.423 at 20 °C |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 1.39 (s, 6H), 1.76 (quintet, 2H), 3.89 (t, 4H) |

| ¹³C NMR (CDCl₃) | δ 24.8, 26.9, 61.1, 98.4 |

| Mass Spectrum (EI) | Major fragments at m/z 101, 58, 43 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as a protecting group are provided below.

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 1,3-propanediol with acetone or an acetone equivalent like 2,2-dimethoxypropane (B42991).

Materials:

-

1,3-Propanediol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous toluene (B28343)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-propanediol (1 equivalent), 2,2-dimethoxypropane (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add anhydrous toluene to the flask to facilitate azeotropic removal of methanol (B129727).

-

Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.

-

Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Use of this compound as a Protecting Group for Diols

In this representative protocol, this compound is used to protect a 1,3-diol in a hypothetical substrate relevant to drug development.

Materials:

-

Substrate containing a 1,3-diol moiety

-

Acetone (in excess)

-

Anhydrous copper (II) sulfate

-

Anhydrous dichloromethane (B109758) (DCM)

-

Stir bar and magnetic stir plate

-

Round-bottom flask

Procedure:

-

Dissolve the diol-containing substrate in anhydrous DCM in a round-bottom flask.

-

Add a molar excess of acetone and anhydrous copper (II) sulfate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the copper sulfate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected substrate.

Visualizations

The following diagrams illustrate the synthesis of this compound and its application as a protecting group.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound in the context of drug development and complex molecule synthesis lies in its function as a protecting group for 1,3-diols. This strategy is crucial when other functional groups within a molecule need to be selectively modified without affecting the diol moiety. The acetal (B89532) linkage is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, but can be readily cleaved under acidic conditions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is an irritant to the eyes, skin, and respiratory system. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

References

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cornerstone of modern organic synthesis, prized for its unique acidity and versatility as a building block. This technical guide provides an in-depth exploration of the history and discovery of this remarkable compound, detailing the original experimental protocols, the journey to its correct structural elucidation, and the origins of its notable chemical properties. Quantitative data is presented in structured tables for clarity, and key historical and chemical pathways are illustrated using logical diagrams.

The Discovery by Andrew Norman Meldrum (1908)

In 1908, Scottish chemist Andrew Norman Meldrum reported the synthesis of a new crystalline solid from the reaction of malonic acid and acetone (B3395972).[1][2] Believing the compound to be a β-lactone of β-hydroxyisopropylmalonic acid, he named it accordingly. This initial structural assignment, however, would later be proven incorrect.[3]

Original Experimental Protocol (Meldrum, 1908)

Reaction Scheme:

Malonic Acid + Acetone --(Acetic Anhydride (B1165640), H₂SO₄)--> Meldrum's Acid (Incorrectly identified as a β-lactone)

A generalized representation of the experimental setup would involve the careful mixing of the reactants, likely with cooling, followed by a period of reaction and subsequent isolation and purification of the crystalline product. The acidic nature of the product was a key observation in Meldrum's initial report.[1]

The Structural Correction by Davidson and Bernhard (1948)

For four decades, the scientific community accepted Meldrum's proposed β-lactone structure. However, in 1948, David Davidson and Sidney A. Bernhard of the University of Pennsylvania published a pivotal paper in the Journal of the American Chemical Society that correctly identified the structure of Meldrum's acid as this compound-4,6-dione.[2][3][5][6]

Experimental Evidence for the Correct Structure

-

Hydrolysis Studies: Upon hydrolysis, Meldrum's acid yielded malonic acid and acetone, which is consistent with the breakdown of the dioxane ring.[1]

-

Spectroscopic Analysis: While advanced spectroscopic techniques were not available in 1948, their chemical analyses pointed towards the presence of a methylene (B1212753) group activated by two carbonyls, a feature of the dioxane structure.

-

Reactivity: The reactivity of the central methylene protons, particularly their high acidity, was more readily explained by the dioxane structure where they are flanked by two electron-withdrawing carbonyl groups.

The Acidity of Meldrum's Acid

A defining characteristic of Meldrum's acid is its remarkably high acidity for a carbon acid, with a pKa of approximately 4.97 in water.[4][7][8][9] This is significantly more acidic than its acyclic analogue, dimethyl malonate (pKa ≈ 13).[9]

Origin of the Enhanced Acidity

The exceptional acidity of Meldrum's acid is attributed to the conformational rigidity imposed by its cyclic structure. The six-membered ring locks the ester groups in a conformation that maximizes the orbital overlap between the C-H bond of the central methylene group and the π systems of the adjacent carbonyl groups. This alignment facilitates the delocalization and stabilization of the negative charge in the resulting conjugate base (enolate).

Comparative Acidity Data

The following table summarizes the pKa values of Meldrum's acid and related dicarbonyl compounds, highlighting its unusual acidity.

| Compound | Structure | pKa (in water) |

| Meldrum's Acid | This compound-4,6-dione | ~4.97 |

| Dimethyl Malonate | CH₂(COOCH₃)₂ | ~13 |

| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | ~13 |

| Acetylacetone | CH₃COCH₂COCH₃ | ~9 |

| Barbituric Acid | ~4 |

Modern Synthesis Protocols

While Meldrum's original method is historically significant, modern procedures have been optimized for improved yield and safety. A common laboratory-scale preparation still involves the acid-catalyzed condensation of malonic acid and acetone with acetic anhydride.[7][8]

Optimized Laboratory Synthesis

Reagents:

-

Malonic Acid

-

Acetone

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (catalyst)

Procedure Outline:

-

Malonic acid is suspended in acetic anhydride.

-

The mixture is cooled in an ice bath.

-

Acetone is added, followed by the slow, dropwise addition of concentrated sulfuric acid, maintaining a low temperature.

-

The reaction mixture is stirred at a controlled temperature for a specified period.

-

The product is precipitated by the addition of cold water or an ice-water mixture.

-

The crude product is collected by filtration, washed, and recrystallized (e.g., from water or ethanol) to yield pure Meldrum's acid.

Conclusion

The history of Meldrum's acid is a compelling narrative of scientific discovery, initial misinterpretation, and eventual correction that has paved the way for its widespread use in organic chemistry. From its serendipitous synthesis by Andrew Norman Meldrum to its correct structural assignment by Davidson and Bernhard, this seemingly simple molecule has proven to be a powerhouse for chemical synthesis. Its remarkable acidity, a direct consequence of its rigid cyclic structure, continues to be a subject of academic interest and a practical advantage in the hands of synthetic chemists. This guide has provided a comprehensive overview of the pivotal moments and scientific principles that underpin our understanding of Meldrum's acid, offering valuable insights for researchers and professionals in the chemical sciences.

References

- 1. ic.unicamp.br [ic.unicamp.br]

- 2. grokipedia.com [grokipedia.com]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. Meldrum's_acid [chemeurope.com]

- 5. The structure of Meldrum's supposed beta-lactonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D. Davidson and S. A. Bernhard, “The Structure of Meldrum’s Supposed β-Lactonic Acid,” Journal of the American Chemical Society, Vol. 70, No. 10, 1948, pp. 3426-3428. - References - Scientific Research Publishing [scirp.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 9. Meldrum's acid [chem-is-you.blogspot.com]

The Anomalous Acidity of 2,2-Dimethyl-1,3-dioxane-4,6-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, is a versatile reagent in organic synthesis, largely owing to the exceptional acidity of the methylene (B1212753) protons at the C5 position. With a pKa value rivaling that of carboxylic acids, its reactivity has been a subject of considerable interest and study. This technical guide provides a comprehensive examination of the acidity of Meldrum's acid, presenting quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural and electronic factors contributing to its unique properties. This document is intended to serve as a detailed resource for researchers leveraging the unique reactivity of Meldrum's acid in synthetic chemistry and drug development.

Introduction

First synthesized in 1908 by Andrew Norman Meldrum, this compound-4,6-dione was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid due to its unexpectedly high acidity.[1] It was not until 40 years later that the correct cyclic di-ester structure was established.[1] The acidity of Meldrum's acid is remarkable, with a pKa of approximately 4.97 in aqueous solution, making it about 8 orders of magnitude more acidic than the related acyclic compound, dimethyl malonate (pKa ≈ 13).[2] This pronounced acidity, stemming from the protons on the carbon situated between the two carbonyl groups, is central to its utility in a wide array of chemical transformations, including Knoevenagel condensations, alkylations, and acylations.[2][3] Understanding the origins of this enhanced acidity is crucial for its effective application in the synthesis of complex molecules and pharmaceutical intermediates.

Quantitative Acidity Data

The acidity of Meldrum's acid has been determined in various solvents and compared with structurally related dicarbonyl compounds. The following table summarizes key quantitative data, providing a comparative perspective on its acidic strength.

| Compound | Structure | pKa (in Water) | pKa (in DMSO) | Reference(s) |

| This compound-4,6-dione (Meldrum's Acid) |  | 4.83 - 4.97 | 7.3 | [1][2][4] |

| Dimedone |  | ~5.2 | 11.2 | [4] |

| Dimethyl malonate |  | ~13 | 15.9 | [2][4] |

| Acetic Acid |  | 4.75 | 12.6 | [4] |

Factors Influencing the Acidity of Meldrum's Acid

The unusually high acidity of Meldrum's acid is attributed to a combination of structural and electronic factors that stabilize its conjugate base.

Resonance Stabilization

Upon deprotonation, the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge onto the two adjacent carbonyl oxygen atoms. This delocalization significantly increases the stability of the conjugate base, thereby increasing the acidity of the parent compound.

Conformational Strain

Theoretical studies have revealed that the rigid six-membered ring of Meldrum's acid forces the ester groups into a conformation that leads to significant destabilization of the C-H bond.[2] In the energy-minimizing conformation, the σ* orbital of the acidic C-H bond aligns with the π* orbitals of the carbonyl groups.[2] This alignment facilitates the removal of the proton.

Anomeric Effects

Further computational analyses suggest that the preferential stabilization of the enolate anion is also due to anomeric effects. These stereoelectronic interactions contribute to the overall high acidity of Meldrum's acid when compared to its acyclic analogs.

Experimental Protocols

The determination of the pKa of an acidic compound like Meldrum's acid is typically achieved through potentiometric titration or UV-Vis spectrophotometry. Below is a detailed methodology for pKa determination using potentiometric titration.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound-4,6-dione in an aqueous solution.

Materials:

-

This compound-4,6-dione (Meldrum's acid), high purity

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, boiled to remove dissolved CO2

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of Meldrum's acid to prepare a solution of known concentration (e.g., 0.01 M) in a volumetric flask using deionized water.

-

Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

-

Titration Setup:

-

Pipette a known volume (e.g., 50.0 mL) of the Meldrum's acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar does not strike them.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the Meldrum's acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has leveled off well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Signaling Pathways and Experimental Workflows

The acidity of Meldrum's acid is fundamental to its role in various reaction pathways. The following diagrams illustrate key concepts and workflows related to its reactivity.

References

Conformational Analysis of 2,2-Dimethyl-1,3-dioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-1,3-dioxane scaffold is a prevalent structural motif in organic chemistry and medicinal chemistry, serving as a key building block in the synthesis of complex molecules and as a chiral auxiliary. The stereochemical arrangement of substituents on the dioxane ring profoundly influences the molecule's overall shape, reactivity, and biological activity. A thorough understanding of the conformational preferences of these derivatives is therefore paramount for rational molecular design and the development of novel therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of this compound derivatives, consolidating key quantitative data, detailing experimental and computational methodologies, and illustrating the fundamental conformational equilibria.

Core Principles of Conformational Analysis

Like cyclohexane, the 1,3-dioxane (B1201747) ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] However, the presence of two oxygen atoms in the ring introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced 1,3-diaxial interactions.[1] Consequently, substituents at the C2, C4, and C6 positions have a strong preference for the equatorial orientation to avoid steric clashes with axial protons or other substituents.

The conformational landscape of this compound derivatives is primarily governed by the equilibrium between two chair conformers and, in some cases, non-chair forms like the twist-boat conformation. The gem-dimethyl group at the C2 position effectively locks this part of the ring, simplifying the conformational analysis to the orientation of substituents at other positions, most notably C5.

The relative stability of different conformers is dictated by a combination of steric and stereoelectronic effects. The anomeric effect, a stereoelectronic phenomenon, can stabilize axial conformations for certain substituents at the anomeric C2 position (though less relevant for the 2,2-dimethyl derivatives discussed here).[1] For substituents at other positions, the balance between minimizing 1,3-diaxial steric strain and other non-covalent interactions determines the favored conformation.

Quantitative Conformational Data

The conformational preferences of this compound derivatives can be quantified by determining the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a given substituent. A positive ΔG° indicates a preference for the equatorial position. These values are often determined experimentally using NMR spectroscopy or calculated using computational methods.

Table 1: Conformational Energies of 5-Substituted 1,3-Dioxanes

| Substituent (R) at C5 | Method | ΔG° (kcal/mol) | Reference |

| Ethyl | Experimental (¹H NMR) | 0.9 | [2] |

| Theoretical (RHF/6-31G(d)) | 0.82 | [2] | |

| Isopropyl | Experimental (¹H NMR) | 1.3 | [2] |

| Theoretical (RHF/6-31G(d)) | 0.90 | [2] | |

| tert-Butyl | Experimental (¹H NMR) | 1.1 | [2] |

| Theoretical (RHF/6-31G(d)) | 0.86 | [2] | |

| Phenyl | Experimental (¹H NMR) | 0.4 | [2] |

| Theoretical (RHF/6-31G(d)) | 0.67 | [2] |

Note: These values represent the preference for the equatorial position.

Table 2: Vicinal ¹H NMR Coupling Constants for 5-Substituted 1,3-Dioxanes

| Substituent (R) at C5 | Conformer | ³J(H⁴ₐ, H⁵ₐ) (Hz) | ³J(H⁴ₑ, H⁵ₐ) (Hz) | ³J(H⁴ₐ, H⁵ₑ) (Hz) | ³J(H⁴ₑ, H⁵ₑ) (Hz) | Reference |

| Ethyl | Axial | 11.7 | 5.0 | 3.3 | 2.6 | [2] |

| Equatorial | - | - | - | - | [2] | |

| Isopropyl | Axial | 11.1 | 5.1 | 3.6 | 2.0 | [2] |

| Equatorial | - | - | - | - | [2] | |

| tert-Butyl | Axial | 11.6 | 4.5 | 4.2 | 2.1 | [2] |

| Equatorial | - | - | - | - | [2] | |

| Phenyl | Axial | 11.7 | 5.0 | 3.4 | 2.6 | [2] |

| Equatorial | - | - | - | - | [2] |

Note: The coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, making them a powerful tool for conformational analysis.

Experimental and Computational Protocols

A combination of experimental and computational techniques is typically employed for a comprehensive conformational analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves the acid-catalyzed acetalization of a 1,3-diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991).

Example Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [3]

-

Step 1: Acetal Formation. To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.

-

Step 2: Oxidative Cleavage. Dissolve the intermediate (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (621 mmol).

-

Slowly add an aqueous solution of sodium periodate (B1199274) (0.5 M, 125 mL) dropwise at 0 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformational preferences of molecules in solution.

3.2.1. ¹H NMR Chemical Shifts and Coupling Constants

The chemical shifts of axial and equatorial protons in a 1,3-dioxane ring are typically different. Axial protons are generally more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. Vicinal coupling constants (³J) are highly sensitive to the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.

3.2.2. Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR experiment that detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial information about the spatial arrangement of atoms.[4]

General NOESY Experimental Protocol: [5]

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 1-10 mM.

-

Spectrometer Setup: Record the NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquisition Parameters:

-

Use a standard noesygpph pulse sequence.

-

Acquire data with a spectral width appropriate for the proton chemical shift range.

-

Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.

-

The mixing time is a critical parameter and should be optimized. For small molecules, a mixing time of 300-800 ms (B15284909) is a good starting point.

-

-

Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks, which indicate spatial proximity between the corresponding protons. For example, a cross-peak between an axial proton at C4 and an axial proton at C6 would provide strong evidence for a chair conformation.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for modeling the conformational landscape of molecules and predicting the relative energies of different conformers.

General DFT Calculation Protocol: [6][7]

-

Structure Building: Construct the 3D structures of the possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, twist-boat) using a molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify all low-energy minima.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature.

Conformational Interconversion Pathway

The interconversion between the chair and twist-boat conformations of the 1,3-dioxane ring proceeds through higher-energy transition states. Understanding this pathway is crucial for comprehending the dynamic behavior of these molecules.

Caption: Conformational interconversion pathway for a substituted 1,3-dioxane.

Logical Workflow for Conformational Analysis

A robust conformational analysis of this compound derivatives typically follows a logical workflow that integrates both experimental and computational approaches.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted process that relies on the synergistic application of experimental techniques, primarily NMR spectroscopy, and computational modeling. The inherent conformational preferences of these molecules, largely dictated by the avoidance of steric strain, have significant implications for their reactivity and biological function. For researchers in drug development and organic synthesis, a thorough understanding of these principles is essential for the design of molecules with desired three-dimensional structures and properties. This guide provides a foundational framework and practical methodologies to aid in these endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 5. 4.3. Conformational Analysis [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Reactivity of 2,2-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1,3-dioxane, a cyclic ketal, serves as a crucial protecting group for 1,3-diols in multi-step organic synthesis. Its stability under various conditions and predictable reactivity are paramount for its effective application. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, focusing on its hydrolytic stability, reaction mechanisms, and synthetic protocols. Quantitative data from literature is presented in structured tables, and key experimental procedures are detailed. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Core Concepts: Stability Profile

The utility of this compound as a protecting group is primarily dictated by its stability across a range of chemical environments. In general, 1,3-dioxanes are characterized by their robust stability under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1][2]

1.1. Stability in Basic and Neutral Conditions

This compound exhibits high stability in neutral and basic media. The cyclic ketal linkage is not susceptible to cleavage by common bases such as alkali metal hydroxides, amines, or organometallic reagents like Grignard or organolithium compounds.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule while the 1,3-diol functionality remains protected.

1.2. Instability in Acidic Conditions: Hydrolysis

The primary vulnerability of the 1,3-dioxane (B1201747) ring is its susceptibility to acid-catalyzed hydrolysis.[1][3] In the presence of even catalytic amounts of acid, the ketal is cleaved to regenerate the parent 1,3-diol (1,3-propanediol) and ketone (acetone). This lability in acidic conditions is the cornerstone of its use as a protecting group, as it allows for facile deprotection under controlled conditions.

The rate of hydrolysis is highly dependent on the pH of the medium. As the pH decreases, the rate of hydrolysis increases significantly. This relationship is critical for planning synthetic routes and designing appropriate workup procedures to avoid premature deprotection.[3]

Reactivity Profile

The reactivity of this compound is largely centered around the cleavage of the ketal linkage. Beyond hydrolysis, specific reagents can effect ring-opening or other transformations.

2.1. Acid-Catalyzed Hydrolysis: The Primary Reaction

The most significant reaction of this compound is its acid-catalyzed hydrolysis. The mechanism proceeds through a series of protonation and cleavage steps, ultimately leading to the release of 1,3-propanediol (B51772) and acetone (B3395972).

The generally accepted mechanism involves the following key steps:

-

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst (H₃O⁺).

-

Ring Opening: The protonated dioxane undergoes ring opening to form a resonance-stabilized oxocarbenium ion intermediate. This step is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A proton is transferred to a water molecule, forming a hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated.

-

Cleavage: The C-O bond cleaves, releasing 1,3-propanediol.

-

Formation of Acetone: The resulting protonated acetone loses a proton to form acetone.

dot

2.2. Reactions with Other Electrophiles

While less common, strong Lewis acids can coordinate to the oxygen atoms of the 1,3-dioxane ring, potentially leading to ring-opening reactions with various nucleophiles.[1] For instance, treatment with organometallic reagents in the presence of a Lewis acid can lead to the formation of ethers.

Quantitative Data

Table 1: General Stability of 1,3-Dioxanes under Various Conditions

| Condition Category | Reagent/Condition | Stability | Reference |

|---|---|---|---|

| Basic | LDA, NEt₃, Py, t-BuOK | Stable | [2] |

| Nucleophilic | RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable | [2] |

| Reductive | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄ | Stable | [2] |

| Oxidative | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂ | Generally Stable | [2] |

| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | Unstable (Hydrolyzes) |[1][3] |

Experimental Protocols

4.1. Synthesis of this compound (Protection of 1,3-Propanediol)

This protocol describes a standard procedure for the protection of 1,3-propanediol as its acetonide.

Materials:

-

1,3-Propanediol

-

Acetone (or 2,2-dimethoxypropane)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other acid catalyst

-

Dichloromethane (B109758) (CH₂Cl₂) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus (if using acetone and toluene)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,3-propanediol (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene). If using acetone, a large excess is typically used, and it can also serve as the solvent. If using 2,2-dimethoxypropane (B42991) (1.1 - 1.5 eq), dichloromethane is a common solvent.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

-

Reaction:

-

If using acetone and toluene: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

If using 2,2-dimethoxypropane: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up: Cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: If a co-solvent was used, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound.

dot

4.2. Deprotection of this compound (Hydrolysis)

This protocol outlines a general procedure for the acid-catalyzed cleavage of the this compound protecting group.

Materials:

-

This compound derivative

-

Aqueous acid solution (e.g., 1M HCl, acetic acid/water, or trifluoroacetic acid/water)

-

A co-solvent such as tetrahydrofuran (B95107) (THF) or acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the this compound derivative in a suitable co-solvent (e.g., THF or acetone).

-

Acid Addition: Add the aqueous acid solution to the reaction mixture. The concentration of the acid and the reaction temperature can be adjusted to control the rate of deprotection. For sensitive substrates, milder acids like acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) can be used.

-

Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product (the deprotected 1,3-diol) can be purified by column chromatography, recrystallization, or distillation as appropriate.

Conclusion

This compound is a valuable and widely used protecting group for 1,3-diols due to its predictable stability and reactivity. Its robustness in basic and neutral conditions, coupled with its facile cleavage under acidic conditions, allows for its strategic use in complex synthetic pathways. A thorough understanding of its stability profile, the mechanism of its acid-catalyzed hydrolysis, and appropriate experimental protocols for its formation and cleavage are essential for its successful application in research, and drug development.

References

An In-Depth Technical Guide to the Solubility of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This versatile reagent is a cornerstone in organic synthesis, and a thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction pathway involving Meldrum's acid.

Core Concepts in the Solubility of Meldrum's Acid

Meldrum's acid is a white to beige crystalline solid.[1] Its solubility is governed by its molecular structure, which includes a polar heterocyclic ring with two carbonyl groups, and non-polar gem-dimethyl groups.[2] The presence of these functional groups allows for a range of interactions with various solvents. Generally, Meldrum's acid exhibits good solubility in polar organic solvents and has limited solubility in non-polar organic solvents.[3]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Meldrum's acid in a variety of common laboratory solvents.

Table 1: Quantitative Solubility of Meldrum's Acid

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 2.5 g / 100 mL | 20 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg / mL | Not Specified |

Table 2: Qualitative Solubility of Meldrum's Acid

| Solvent | Formula | Solubility Description |

| Methanol | CH₃OH | Soluble, Almost transparent |

| Ethanol | C₂H₅OH | Soluble, Slightly soluble |

| Acetone | C₃H₆O | Soluble |

| Chloroform | CHCl₃ | Slightly soluble |

| Dioxane | C₄H₈O₂ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Meldrum's acid, based on established methods for organic compounds.

Objective:

To determine the solubility of Meldrum's acid in a given solvent at a specific temperature.

Materials:

-

This compound-4,6-dione (Meldrum's acid), crystalline

-

Selected solvent (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline Meldrum's acid to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. This can range from several hours to days, and preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or other compatible membrane) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately weigh the filtered solution.

-

Determine the concentration of Meldrum's acid in the filtrate using a validated analytical method.

-

Gravimetric Analysis: If the solvent is volatile, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining Meldrum's acid can be measured.

-

Spectroscopic Analysis: A UV-Vis spectrophotometer can be used if Meldrum's acid has a chromophore that absorbs at a unique wavelength in the chosen solvent. A calibration curve must be prepared beforehand.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the concentration of the solute. A calibration curve with known concentrations of Meldrum's acid should be established.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Key Reaction Pathway: The Knoevenagel Condensation

Meldrum's acid is highly valued for its reactivity, particularly in Knoevenagel condensation reactions with aldehydes and ketones.[4] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The general mechanism involves the deprotonation of the acidic methylene (B1212753) group of Meldrum's acid to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the condensed product.

Caption: Generalized mechanism of the Knoevenagel condensation with Meldrum's acid.

Experimental Workflow: Synthesis of Meldrum's Acid

The following diagram illustrates a typical experimental workflow for the laboratory synthesis of Meldrum's acid.

Caption: A typical experimental workflow for the synthesis of Meldrum's acid.[4]

References

physical and chemical properties of 2,2-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-1,3-dioxane (CAS No. 695-30-7), a cyclic acetal (B89532) used in organic synthesis. The document details its key characteristics, experimental protocols for its synthesis, and its chemical reactivity, presented in a format tailored for a technical audience.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a six-membered dioxane ring. It is structurally characterized by two methyl groups attached to the C2 position, which is an acetal carbon. This structure dictates its physical properties and chemical behavior, particularly its stability and reactivity profile.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 695-30-7 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1] |

| Canonical SMILES | CC1(OCCCO1)C | [1] |

| InChI Key | RPLSBADGISFNSI-UHFFFAOYSA-N | [1][2] |

The experimental data for this compound is sparse in readily available literature, and it is often confused with its more common isomer, 2,2-Dimethyl-1,3-dioxolane (a five-membered ring). The following table summarizes the available quantitative data.

| Property | Value | Unit | Notes | Source |

| Boiling Point | 124.5 ± 1.5 | °C | Converted from 397.65 ± 1.50 K | [3] |

| Melting Point | -31.35 | °C | Converted from 241.80 K | [3] |

| Density | Not Available | g/cm³ | Experimental data not found in the searched literature. Care should be taken not to use the value for the dioxolane isomer (~0.926 g/cm³). | |

| Refractive Index | Not Available | Experimental data not found in the searched literature. Care should be taken not to use the value for the dioxolane isomer (~1.398 at 20°C). | ||

| LogP (Octanol/Water) | 1.159 | Experimentally determined value. A computed value of 0.8 is also reported. | [1][3] | |

| Water Solubility | Sparingly Soluble | Log₁₀WS of -1.01 has been reported. Miscible with common organic solvents. | [4] |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of 1,3-propanediol (B51772) with acetone (B3395972) or an acetone equivalent like 2,2-dimethoxypropane.

The logical flow for the synthesis involves the preparation of reagents, the catalyzed reaction to form the cyclic acetal, and subsequent workup and purification to isolate the final product.

References

Methodological & Application

Application Notes: 2,2-Dimethyl-1,3-dioxane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis, carbohydrate chemistry, and drug development, the judicious use of protecting groups is paramount. The 2,2-dimethyl-1,3-dioxane moiety, also known as an isopropylidene ketal or acetonide, serves as a robust and versatile protecting group for 1,3-diols. Its formation as a cyclic ketal provides a stable shield for the hydroxyl groups under a variety of reaction conditions, yet it can be selectively removed when desired. The ease of its introduction and cleavage, coupled with its stability, makes it an invaluable tool for synthetic chemists.

This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound as a protecting group for 1,3-diols.

Mechanism of Protection and Deprotection

The protection of a 1,3-diol as a this compound is typically achieved through an acid-catalyzed reaction with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization and subsequent loss of water (or methanol (B129727) when using 2,2-dimethoxypropane) to yield the stable six-membered cyclic ketal.

Deprotection is readily accomplished by acid-catalyzed hydrolysis, which reverses the formation process. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate, allowing for selective deprotection in the presence of other acid-labile groups.

Advantages of this compound Protection

-

Stability: The this compound group is stable to a wide range of reagents and conditions, including basic, nucleophilic, and many oxidizing and reducing environments.

-

Ease of Formation: The protection reaction is generally high-yielding and can be performed under mild conditions.

-

Facile Cleavage: The protecting group is readily removed under acidic conditions.

-

Stereochemical Control: The rigid chair conformation of the 1,3-dioxane (B1201747) ring can influence the stereochemical outcome of subsequent reactions on the protected molecule.

Data Presentation

The following tables summarize quantitative data for the protection of various 1,3-diols as 2,2-dimethyl-1,3-dioxanes under different catalytic conditions.

Table 1: Protection of 1,3-Diols using 2,2-Dimethoxypropane and a Heterogeneous Acid Catalyst (HT-S) [1]

| Substrate (1,3-Diol) | Product | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 2,2-Dimethylpropane-1,3-diol | 2,2,5,5-Tetramethyl-1,3-dioxane | HT-S | 80 | 50 | 82 |

| 2,2-Bis(bromomethyl)propane-1,3-diol | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | HT-S | 80 | 60 | 99 |

| 2-Pentylpropane-1,3-diol | 2,2-Dimethyl-5-pentyl-1,3-dioxane | HT-S | 80 | 60 | 77 |

| 2-Butyl-2-ethylpropane-1,3-diol | 5-Butyl-5-ethyl-2,2-dimethyl-1,3-dioxane | HT-S | 80 | 40 | 81 |

| 2-(Hydroxymethyl)-2-methylpropane-1,3-diol | 5-(Hydroxymethyl)-2,2,5-trimethyl-1,3-dioxane & 2,2-Dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane | HT-S | 80 | 45 | 50 & 49 |

Table 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Apio pyrimidine (B1678525) nucleoside derivative | 3N HCl, THF, rt, overnight | Deprotected nucleoside | Not specified | [2] |

| Terminal isopropylidene ketal in a carbohydrate | 60% aq. AcOH | Diol | Not specified | |

| Di-O-isopropylidene derivative | CoCl₂·2H₂O, MeCN, 55 °C | Selectively deprotected diol | Good | [3] |

| Di-O-isopropylidene derivative | InCl₃, MeOH, 60 °C | Selectively deprotected diol | Good | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid (p-TsOH)

This protocol is a general method that can be adapted for various 1,3-diols.[4]

Materials:

-

1,3-Diol (1.0 eq)

-

2,2-Dimethoxypropane (can be used as solvent or in excess, e.g., 5-10 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the 1,3-diol and the anhydrous solvent.

-

Add 2,2-dimethoxypropane to the mixture.

-

Add the catalytic amount of p-TsOH·H₂O.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a this compound using Acetic Acid

This protocol describes a mild deprotection method suitable for substrates with other acid-sensitive functional groups.[5]

Materials:

-

This compound protected compound (1.0 eq)

-

Aqueous acetic acid solution (e.g., 60-80% AcOH in water) or a mixture of AcOH/H₂O/DME

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound protected compound in the aqueous acetic acid solution in a round-bottom flask.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) multiple times.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by flash column chromatography or recrystallization as needed.

Mandatory Visualization

Caption: Mechanism of 1,3-diol protection.

Caption: Mechanism of this compound deprotection.

Caption: General experimental workflow for protection and deprotection.

References

- 1. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Heterocycles Using Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3][4] Its high acidity (pKa ≈ 4.97) and rigid cyclic structure make it an excellent nucleophile in various reactions, including Knoevenagel condensations, Michael additions, and multicomponent reactions.[2][4][5] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles—coumarins and pyridines—using Meldrum's acid. These protocols are designed to be readily applicable in a research and development setting.

Application Note 1: Synthesis of Coumarin-3-Carboxylic Acids via Knoevenagel Condensation

Coumarins are a significant class of heterocyclic compounds with diverse biological activities. A straightforward and efficient method for their synthesis involves the Knoevenagel condensation of substituted salicylaldehydes with Meldrum's acid, followed by an intramolecular cyclization.[6][7] This reaction can be performed under various conditions, including room temperature in water or under microwave irradiation, often providing excellent yields.[6][8]

Reaction Pathway

The general reaction scheme involves the base-catalyzed condensation of a salicylaldehyde (B1680747) with Meldrum's acid to form a benzylidene intermediate. This intermediate then undergoes an intramolecular Michael-type addition, followed by the elimination of acetone (B3395972) and water to yield the coumarin-3-carboxylic acid.

Caption: General reaction pathway for the synthesis of coumarin-3-carboxylic acids.

Experimental Protocols

Protocol 1: Room Temperature Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes water as the solvent and a mild base as the catalyst.[8]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of water.

-

Catalyst Addition: Add potassium carbonate (20 mol%) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

-

Work-up and Purification: Upon completion, the solid product precipitates out of the solution. Collect the precipitate by vacuum filtration and wash with cold water. The product is often pure enough for subsequent use. If necessary, recrystallize from ethanol (B145695)/water.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and efficient synthesis of coumarin-3-carboxylic acids.[6]

-

Reaction Mixture: In a microwave-safe vessel, thoroughly mix the substituted salicylaldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (Yb(OTf)₃, 5 mol%).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration, typically 2-5 minutes. The temperature should be monitored and controlled.

-

Work-up and Purification: After cooling, add a small amount of water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Presentation

| Entry | Salicylaldehyde Substituent | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | H | K₂CO₃ | Water | Room Temp, 2h | 92 | [6][8] |

| 2 | 5-Br | K₂CO₃ | Water | Room Temp, 2.5h | 95 | [8] |

| 3 | 3-OCH₃ | NaN₃ | Water | Room Temp, 3h | 94 | [6] |

| 4 | H | Yb(OTf)₃ | Solvent-free | MW, 300W, 3min | 98 | [6] |

| 5 | 5-Cl | Yb(OTf)₃ | Solvent-free | MW, 300W, 2min | 96 | [6] |

Application Note 2: Three-Component Synthesis of Pyridylacetic Acid Derivatives

Pyridylacetic acid derivatives are important scaffolds in medicinal chemistry.[9] A convenient three-component synthesis utilizes a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile.[9][10] This method leverages the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles.[9]

Reaction Workflow

The synthesis proceeds in a one-pot, two-step sequence. The first step involves the activation of the pyridine-N-oxide and subsequent nucleophilic substitution by the Meldrum's acid derivative. The second step is the ring-opening of the resulting intermediate by a nucleophile, followed by decarboxylation to yield the final product.

Caption: Workflow for the three-component synthesis of pyridylacetic acid derivatives.

Experimental Protocol

General Procedure for the Three-Component Synthesis

This protocol is a generalized procedure based on reported methods.[10]

-

Step 1: Substitution Reaction

-

To a solution of the pyridine-N-oxide (1.1 equiv) and the Meldrum's acid derivative (1.0 equiv) in ethyl acetate (B1210297) (0.2 M), add triethylamine (B128534) (2.1 equiv).

-

Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

-

Step 2: Nucleophilic Ring-Opening and Decarboxylation

-

Dissolve the crude residue from Step 1 in methanol (B129727) (2.5 M).

-

Add sodium methoxide (B1231860) (2.2 equiv) and stir at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Data Presentation

| Entry | Pyridine-N-oxide | Meldrum's Acid R-group | Nucleophile | Yield (%) | Reference |

| 1 | 4-Methyl-pyridine-N-oxide | Methyl | NaOMe/MeOH | 65 | [10] |

| 2 | Pyridine-N-oxide | H | NaOMe/MeOH | 29 | [10] |

| 3 | Pyridine-N-oxide | Phenyl | NaOMe/MeOH | 58 | [10] |

| 4 | 4-Methyl-pyridine-N-oxide | Methyl | KOtBu/BnOH | 63 | [9] |

| 5 | 4-Methyl-pyridine-N-oxide | Methyl | i-BuMgBr | 39 | [9] |

Conclusion

Meldrum's acid continues to be a cornerstone reagent for the synthesis of diverse and complex heterocyclic molecules. The protocols outlined in these application notes for the synthesis of coumarins and pyridines demonstrate its utility, offering efficient, high-yielding, and often environmentally benign synthetic routes. These methods are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where the generation of novel heterocyclic scaffolds is of paramount importance.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Chen, B.-C. (1991) Meldrum’s Acid in Orgnaic Synthesis. Heterocycles, 32, 529-597. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. ijarmps.org [ijarmps.org]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes: Knoevenagel Condensation with 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

Introduction